PiperlotineC

Overview

Description

Biochemical Basis of Piperine's Interaction with Drug Metabolism

Piperine, a major component of black and long peppers, has been shown to significantly enhance drug bioavailability. This enhancement is attributed to piperine's ability to inhibit various drug-metabolizing enzymes in the liver. Studies have demonstrated that piperine can inhibit reactions such as arylhydrocarbon hydroxylation and ethylmorphine-N-demethylation in a dose-dependent manner. The inhibition appears to be noncompetitive and affects multiple cytochrome P-450 forms, suggesting that piperine is a nonspecific inhibitor of drug metabolism. Oral administration of piperine in rats has been observed to inhibit hepatic enzymes and prolong the effects of certain drugs, indicating its potent inhibitory effects on drug metabolism .

Modulation of Intestinal Permeability by Piperine

Piperine's ability to enhance drug bioavailability may also be due to its effects on intestinal permeability. It is hypothesized that piperine interacts with membrane lipids and proteins, altering the

Scientific Research Applications

Piperlotine C has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

Piperlotine C exerts its effects primarily through the inhibition of platelet aggregation. It targets the platelet activating factor and arachidonic acid pathways, leading to reduced platelet aggregation. The compound also increases cell membrane permeability and disrupts mitochondrial membrane potential, contributing to its bioactivity .

Similar Compounds:

- Piperlotine A

- Piperlotine D

- Piperine

- Sarmentine

- Pellitorine

Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, Piperlotine C has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .

Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as Piperlotine C . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .

Biochemical Analysis

Biochemical Properties

Piperlotine C interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-platelet aggregation activity induced by arachidonic acid

Cellular Effects

It has been found to have anti-platelet aggregation activity This suggests that Piperlotine C may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperlotine C can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction. This reaction involves the use of sodium hydride and p-anisaldehyde in anhydrous tetrahydrofuran at 0°C, yielding Piperlotine C in moderate yields . Another method involves the use of oxalic acid dihydrate as a homogeneous catalyst in a one-pot five-component synthesis .

Industrial Production Methods: Industrial production of Piperlotine C typically involves the extraction from Piper genus plants. The methanolic extract of Piper lolot is subjected to activity-guided isolation to yield Piperlotine C along with other amide alkaloids .

Chemical Reactions Analysis

Types of Reactions: Piperlotine C undergoes various chemical reactions, including:

Oxidation: Piperlotine C can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Piperlotine C.

Substitution: Substitution reactions can introduce new functional groups into the Piperlotine C molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Piperlotine C with modified functional groups, enhancing its pharmacological properties .

properties

IUPAC Name |

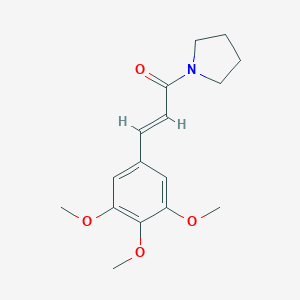

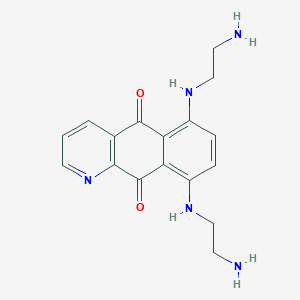

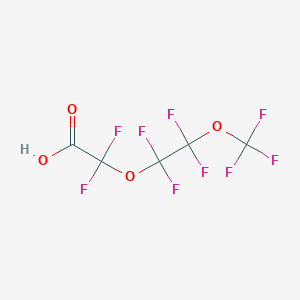

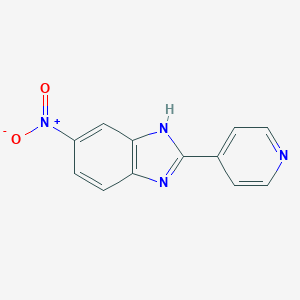

(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFKYDTUEMTUNY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1703-35-1 | |

| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)